REACTION_SMILES
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[N:12](=[O:13])[O-:14].[NH2:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:6][CH:7]1[O:8][CH2:9][CH2:10][CH2:11]1.[Na+:15].[OH2:21].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[CH:2]([C:3](=[O:4])[OH:5])([CH2:6][CH:7]1[O:8][CH2:9][CH2:10][CH2:11]1)[OH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CC1CCCO1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)C(O)CC1CCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |